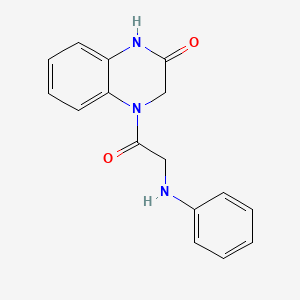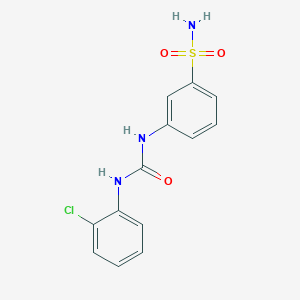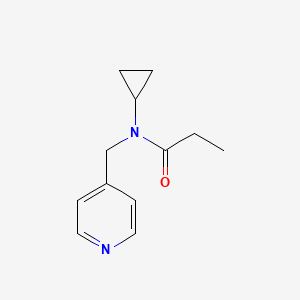![molecular formula C19H25NO3 B7566951 N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used for the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine has been shown to have a unique mechanism of action, which makes it a promising drug for the treatment of various neurological disorders.
作用機序
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that is involved in synaptic plasticity and learning and memory. N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide blocks the excessive activation of the NMDA receptor, which is thought to contribute to the neuronal damage and cognitive impairment seen in Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving synaptic plasticity. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide in lab experiments is its unique mechanism of action, which makes it a promising drug for the treatment of various neurological disorders. However, N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, including investigating its potential therapeutic benefits in other neurological disorders, such as epilepsy and traumatic brain injury. There is also a need for further studies to determine the optimal dosage and duration of treatment with N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, as well as to investigate its potential side effects and interactions with other drugs.
In conclusion, N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide is a promising drug for the treatment of various neurological disorders, including Alzheimer's disease. Its unique mechanism of action and biochemical and physiological effects make it an important subject for scientific research. Further studies are needed to fully understand its potential therapeutic benefits and limitations.
合成法
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3,4-dimethoxybenzyl chloride in the presence of a base. The resulting intermediate is then treated with 3-hydroxy-4-methoxybenzaldehyde to obtain N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide.
科学的研究の応用
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases.
特性
IUPAC Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-23-17-3-2-12(7-16(17)21)11-20-18(22)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15,21H,4-6,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUCWKJICHJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B7566873.png)

![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7566890.png)
![[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone](/img/structure/B7566896.png)
![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)


![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)

![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
